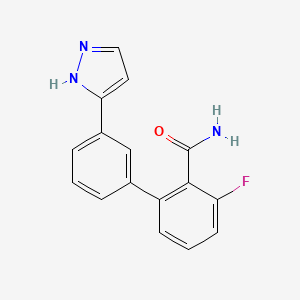amine oxalate](/img/structure/B5102743.png)
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate, also known as 5-Methoxy-2-aminoindane (MEAI), is a chemical compound that belongs to the family of phenethylamines. MEAI is a psychoactive substance that has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
MEAI acts as a serotonin and dopamine receptor agonist, which means it activates these receptors in the brain. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MEAI also has a neuroprotective effect, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
MEAI has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MEAI has also been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress and inflammation. The compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEAI has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high purity and stability. MEAI has been shown to have a low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of MEAI in lab experiments. The compound is not widely available, and its use is restricted to scientific research. MEAI also has a short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research of MEAI. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. MEAI may have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. The compound may also have potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to understand the long-term effects of MEAI and its potential for abuse and addiction. Overall, MEAI has the potential to be a valuable tool for scientific research and may lead to the development of new treatments for a range of disorders.
Métodos De Síntesis
The synthesis of MEAI involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-ethylbenzylamine in the presence of sodium borohydride. The reaction yields MEAI in the form of oxalate salt. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
MEAI has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. MEAI has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.C2H2O4/c1-2-14-3-5-16(6-4-14)12-19-10-9-15-7-8-17-18(11-15)21-13-20-17;3-1(4)2(5)6/h3-8,11,19H,2,9-10,12-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCDLUZGBBLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5102686.png)
![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)

![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)

![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![4-{2-[4-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B5102761.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)